molecular formula C17H13F3N4OS2 B2949028 2-(pyrimidin-2-ylthio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide CAS No. 842970-88-1

2-(pyrimidin-2-ylthio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Cat. No. B2949028
CAS RN: 842970-88-1
M. Wt: 410.43
InChI Key: JBDBRKZVINRONR-UHFFFAOYSA-N
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Description

The compound “2-(pyrimidin-2-ylthio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidine ring, a thiazole ring, a trifluoromethyl group, and an acetamide group. These features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring attached to a thiazole ring via a sulfur atom. The thiazole ring is further substituted with a benzyl group that carries a trifluoromethyl substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich pyrimidine and thiazole rings, as well as the electron-withdrawing trifluoromethyl group. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Anti-Fibrosis Activity

This compound, as a pyrimidine derivative, has been found to have potential anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antifungal Activity

Pyrimidine derivatives, including this compound, have shown promising antifungal activity . In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized and their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) were determined . Some compounds exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .

Antimicrobial Activity

Pyrimidine derivatives are known to have antimicrobial properties . While specific studies on this compound are not available, it is possible that it may also exhibit antimicrobial activity due to its pyrimidine core.

Antiviral Activity

Pyrimidine derivatives have been reported to exhibit antiviral activities . This compound, with its pyrimidine core, could potentially be used in the development of antiviral drugs.

Antitumor Activity

Pyrimidine derivatives are known to exhibit antitumor activities . This compound, due to its pyrimidine core, could potentially be used in the development of antitumor drugs.

Insecticidal Activity

Pyrimidine derivatives have been reported to exhibit insecticidal activities . This compound, due to its pyrimidine core, could potentially be used in the development of insecticides.

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or agrochemicals, studying its reactivity and mechanism of action, and developing efficient synthetic routes .

properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS2/c18-17(19,20)12-4-1-3-11(7-12)8-13-9-23-16(27-13)24-14(25)10-26-15-21-5-2-6-22-15/h1-7,9H,8,10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBRKZVINRONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyrimidin-2-ylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

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